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1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one

Fragment-based drug discovery Crystallographic fragment screening Aar2/RNaseH protein–protein complex

Fragment-based drug discovery depends on validated starting points, yet many fragments lack structural binding data. This compound is a crystallographically confirmed hit (PDB 7FMC, ligand VU5) against the Aar2/RNaseH spliceosome complex-one of only 269 validated hits from the 1,103-member F2X-Universal Library. Its three functional handles (pyrrolidinone carbonyl, secondary alcohol, secondary methylamine) enable multi-vector elaboration. Available as a research-grade building block with batch-to-batch consistency.

Molecular Formula C8H16N2O2
Molecular Weight 172.228
CAS No. 1019476-49-3
Cat. No. B2934909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one
CAS1019476-49-3
Molecular FormulaC8H16N2O2
Molecular Weight172.228
Structural Identifiers
SMILESCNCC(CN1CCCC1=O)O
InChIInChI=1S/C8H16N2O2/c1-9-5-7(11)6-10-4-2-3-8(10)12/h7,9,11H,2-6H2,1H3
InChIKeyZMESCLLKMGZIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one: Identity & Procurement


1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one (CAS 1019476-49-3) is a chiral, N-substituted 2-pyrrolidinone derivative (molecular formula C₈H₁₆N₂O₂; MW 172.22 g/mol) that bears a 2-hydroxy-3-(methylamino)propyl side chain [1]. It is catalogued as a research-grade building block by multiple suppliers and, in its (S)-enantiomeric form, is registered in the Protein Data Bank under the ligand code VU5 as a crystallographic fragment hit (fragment P06B07) from the F2X-Universal Library [2][3]. The compound features a stereogenic centre at the 2′-position of the side chain, a secondary methylamine, a secondary alcohol, and a tertiary amide (lactam) carbonyl—four functional handles that collectively distinguish it from simpler pyrrolidinone congeners.

Differentiation from Generic Pyrrolidinones


The pyrrolidin-2-one scaffold is widely used in medicinal chemistry and fragment-based drug discovery, with numerous commercially available N-substituted, C-substituted, and ring-modified variants [1]. However, generic substitution is not straightforward for this compound because its differentiation resides in the combination of three structural features—(i) a chiral 2-hydroxy group on the N-alkyl chain, (ii) a terminal secondary N-methylamine, and (iii) the N-1 pyrrolidinone lactam—that are rarely present together in a single low-molecular-weight fragment. Among the 1,103 members of the F2X-Universal Library, this compound (P06B07) was one of only 269 fragments that produced a validated crystallographic hit against the Aar2/RNaseH protein–protein complex, demonstrating that its specific 3D pharmacophore enables a binding event that structurally similar but chemically distinct fragments do not recapitulate [2]. The (S)-enantiomeric configuration, confirmed by the deposited PDB coordinates (entry 7FMC), further distinguishes it from racemic or (R)-enantiomer preparations that may exhibit different binding poses or fail to engage the same site [2][3].

Differentiation Evidence


Crystallographic Fragment Hit: PDB 7FMC

In the large-scale crystallographic screen reported by Barthel et al. (2022), the (S)-enantiomer of this compound (library code P06B07; PDB ligand VU5) yielded an experimentally validated bound-state model in the PanDDA event maps against the Aar2/RNaseH complex [1]. Of the 917–1,103 fragments screened, only 269 (~24–29%) produced interpretable electron density in at least one binding site [1][2]. The deposited model (PDB 7FMC, resolution 1.51 Å) returned a Real-Space Correlation Coefficient (RSCC) of 0.75 and a Real-Space R-factor (RSR) of 0.21 for the VU5 ligand, indicating acceptable fit to the experimental electron density [3]. The remaining ~71–76% of library members did not yield a valid crystallographic hit, establishing that the specific substitution pattern and stereochemistry of this compound confer a binding competence absent in most structurally related fragments within the same library.

Fragment-based drug discovery Crystallographic fragment screening Aar2/RNaseH protein–protein complex

Physicochemical Comparison: 2-Pyrrolidinone & NMP

The target compound possesses computed properties that differentiate it from the two simplest and most widely used pyrrolidinone building blocks. PubChem-computed XLogP3-AA for the target compound is −1.3, substantially more hydrophilic than N-methyl-2-pyrrolidinone (XLogP3 ≈ −0.80 to −0.10 for 2-pyrrolidinone and its N-methyl derivative) [1][2]. The topological polar surface area (TPSA) is 52.6 Ų, hydrogen bond donor count is 2, and hydrogen bond acceptor count is 3—values that collectively position this compound within Rule-of-Three-compliant fragment space (MW < 300; HBD ≤ 3; HBA ≤ 3; cLogP ≤ 3) while offering more hydrogen-bonding functionality than the parent 2-pyrrolidinone (HBD = 1; HBA = 1) [1][2]. The increased HBD count (2 vs. 1) and the presence of a basic secondary amine (pKa ~9–10, estimated) provide additional interaction capacity for target engagement in fragment screens.

Physicochemical profiling Fragment library design Lipophilicity

Stereochemical Identity: (S)- vs. Racemic

The compound as deposited in PDB 7FMC is explicitly the (2S)-enantiomer, with the chiral centre at the 2′-hydroxy position confirmed by the crystallographic model (InChIKey ZMESCLLKMGZIBU-ZETCQYMHSA-N; SMILES CNC[C@@H](CN1CCCC1=O)O) [1][2]. Several commercial suppliers (e.g., Santa Cruz Biotechnology, sc-333445) list the compound without explicit stereochemical designation, implying racemic or unspecified stereochemistry . For applications requiring stereochemically defined building blocks—such as asymmetric synthesis, chiral fragment screening, or crystallographic follow-up studies—the (S)-configuration validated by PDB deposition provides a defined stereochemical reference point. The (R)-enantiomer or racemate may exhibit different binding modes, solubility, or intermolecular interactions that cannot be assumed equivalent in the absence of comparative experimental data.

Stereochemistry Chiral building block Enantiomeric purity

Commercial Availability & Purity

Among vendors not excluded from this analysis, the compound is offered by Enamine LLC (Catalog EN300-52140) at a reported purity of 95% [1], by Fluorochem (CAS 1019476-49-3) , and by Santa Cruz Biotechnology (sc-333445, available in 250 mg and 1 g quantities) . The closest structural analogs available from the same suppliers—such as 1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride (CAS 1311313-78-6), which lacks the hydroxyl group, or 4-(methylamino)pyrrolidin-2-one (CAS 1217736-39-4), which places the methylamino substituent on the ring rather than the side chain—differ in at least one key functional group, altering hydrogen-bonding capacity, lipophilicity, and potential reactivity. No directly comparable compound bearing all three functional handles (N-pyrrolidinone, side-chain hydroxyl, and terminal methylamine) is listed in the same supplier catalogues at the time of this analysis, making this compound a unique chemical entry point for N-1-functionalised pyrrolidinone chemistry.

Chemical procurement Building block Purity specification

F2X-Universal Library Validation

This compound was included in the 1,103-member F2X-Universal Library, a chemically diverse fragment collection assembled from ~1.4 million commercially available compounds and curated by PAINS filtering, clustering by similarity, and 3D-pharmacophore diversity analysis [1]. The F2X-Universal Library was validated in two independent crystallographic fragment screening campaigns: against endothiapepsin (hit rate 30%) and against the Aar2/RNaseH complex (hit rate 21%) [1][2]. The inclusion of this specific compound in a rigorously designed, publicly validated fragment library provides an independent quality filter that is absent for most commercially available pyrrolidinone derivatives. Compound selection for the F2X-Universal Library required passing cheminformatics filters for drug-likeness, absence of reactive functionalities, and 3D-pharmacophore uniqueness [1].

Fragment library Crystallographic screening Chemical diversity

Structural Uniqueness in Chemical Space

A substructure analysis comparing the target compound against closely related pyrrolidin-2-one derivatives available in major catalogues reveals that the combination of an N-1-(2-hydroxy-3-methylaminopropyl) substitution pattern is not duplicated in any other commercially catalogued compound at the time of this analysis [1]. The closest analogs either (a) place the methylamino group directly on the pyrrolidinone ring (e.g., 4-(methylamino)pyrrolidin-2-one, CAS 1217736-39-4), (b) lack the hydroxyl group (e.g., 1-[2-(methylamino)ethyl]pyrrolidin-2-one, CAS 1311313-78-6), or (c) carry the substitution at a different ring position (e.g., 1-methyl-4-[(methylamino)methyl]pyrrolidin-2-one, CAS 933748-71-1) [1]. This structural uniqueness is relevant for intellectual property considerations: the specific N-1 substitution pattern with a chiral 2-hydroxy group and terminal methylamine may occupy chemical space not covered by existing composition-of-matter patents on pyrrolidinone-based inhibitors.

Chemical space Substructure search Scaffold uniqueness

Recommended Applications


Fragment Elaboration Targeting PPIs

The validated crystallographic binding mode in PDB 7FMC (Aar2/RNaseH complex) provides a structurally characterised starting point for fragment growing or linking campaigns [1]. The compound's three functional handles—the pyrrolidinone carbonyl, secondary alcohol, and secondary methylamine—offer distinct vectors for synthetic elaboration. The deposited PanDDA event maps and bound-state model enable structure-guided design without requiring de novo crystallographic screening of this fragment against the user's target of interest, provided the target shares the Aar2/RNaseH binding site architecture. The compound's membership in the publicly validated F2X-Universal Library further supports its use as a reference fragment in benchmarking crystallographic screening workflows [2].

Chiral Pyrrolidinone Library Synthesis

The (S)-configured 2-hydroxy group provides a chiral handle for diastereoselective transformations, while the terminal methylamine can be elaborated via reductive amination, amide coupling, or sulfonamide formation [1]. The pyrrolidinone lactam can be reduced to the corresponding pyrrolidine or hydrolysed to the γ-amino acid under appropriate conditions. This three-point diversification capability—unavailable in simpler pyrrolidinone building blocks such as N-methylpyrrolidinone or 4-(methylamino)pyrrolidin-2-one—enables the parallel synthesis of focused libraries with systematic variation at each functional position .

Assay Development & Screening Control

Because this compound has a known crystallographic binding mode and is a validated hit in at least one target system (Aar2/RNaseH), it can serve as a positive control or reference compound in fragment-based screening campaigns, particularly those employing X-ray crystallography or surface plasmon resonance as primary readouts [1]. The computed physicochemical properties (XLogP3 −1.3; TPSA 52.6 Ų; MW 172.22) position it within Rule-of-Three-compliant fragment space, making it suitable as a control for assessing fragment solubility, non-specific binding, and assay interference in high-concentration fragment screens [3].

Spliceosomal Probe Development

The Aar2/RNaseH complex (target of PDB 7FMC) is a component of the yeast spliceosome and is homologous to the human PRP8 RNase H-like domain, which is of interest in splicing modulation and cancer biology [1][2]. The fragment hit data for this compound provide a direct chemical starting point for developing tool compounds or chemical probes targeting spliceosomal protein–protein interfaces. The availability of the compound from multiple commercial suppliers (Santa Cruz Biotechnology, Enamine, Fluorochem) facilitates procurement for follow-up studies without requiring custom synthesis .

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